molecular formula C20H20N2O3 B2747667 2-{[1-(1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE CAS No. 1797593-75-9

2-{[1-(1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE

Cat. No.: B2747667
CAS No.: 1797593-75-9
M. Wt: 336.391
InChI Key: SLOTVNDZWYZGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE is a complex organic compound that features a benzofuran ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[1-(1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring.

    Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine.

Uniqueness

2-{[1-(1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-4-8-19(21-14)24-16-9-11-22(12-10-16)20(23)18-13-15-6-2-3-7-17(15)25-18/h2-8,13,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOTVNDZWYZGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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